molecular formula C21H32O3 B1514417 (3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate CAS No. 14291-94-2

(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate

Cat. No. B1514417
CAS RN: 14291-94-2
M. Wt: 332.5 g/mol
InChI Key: DAMKKSJPJNUUOH-OIFNNXFWSA-N
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Description

“(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate” is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . The compound is also known by other names such as 5β-Androstan-17-one, 3α-hydroxy-; Androsterone, (5β)-; Etiocholan-3α-ol-17-one; Etiocholanolone; 3α-Etiocholanolone; 5β-Androsterone; 5-Isoandrosterone; 3α-Hydroxy-5β-androstan-17-one .


Synthesis Analysis

Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT). It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .


Molecular Structure Analysis

The molecular formula of “(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate” is C19H30O2 . The molecular weight is 290.447 g·mol −1 . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta [ a ]phenanthren-17-one .


Chemical Reactions Analysis

Androsterone can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Epiandrosterone can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.447 g·mol −1 . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta [ a ]phenanthren-17-one .

Mechanism of Action

As a weak androgen, “(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate” has a potency that is approximately 1/7 that of testosterone . It is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .

properties

IUPAC Name

[(3S,5S,8R,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,14-19,23H,4-7,9,11-12H2,1-3H3/t14-,15+,16-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMKKSJPJNUUOH-OIFNNXFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747032
Record name (3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate

CAS RN

14291-94-2
Record name (3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
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(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
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(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
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(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
Reactant of Route 5
(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
Reactant of Route 6
(3alpha,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate

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